molecular formula C10H20N2 B8734655 1-Methyl-1-azaspiro[4.5]decan-4-amine CAS No. 89732-19-4

1-Methyl-1-azaspiro[4.5]decan-4-amine

Cat. No.: B8734655
CAS No.: 89732-19-4
M. Wt: 168.28 g/mol
InChI Key: ZFKRLBALRZBYCL-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.5]decan-4-amine is a spirocyclic amine featuring a nitrogen atom at position 1 (methyl-substituted) and an amine group at position 4 of the fused bicyclic system. Its structure combines a cyclohexane ring fused to a pyrrolidine-like ring, creating a rigid, three-dimensional scaffold. For instance, derivatives such as U-77891 (trans-3,4-dibromo-N-methyl-N-[1-methyl-1-azaspiro[4.5]decan-6-yl]benzamide) exhibit selective μ-opioid receptor (MOR) agonist properties, attributed to the absence of a methylene spacer and halogenated aromatic rings .

Properties

CAS No.

89732-19-4

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-methyl-1-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C10H20N2/c1-12-8-5-9(11)10(12)6-3-2-4-7-10/h9H,2-8,11H2,1H3

InChI Key

ZFKRLBALRZBYCL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C12CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications in Spirocyclic Systems

Atom Substitution in the Spiro Ring
  • 1-Thia-4-azaspiro[4.5]decane Derivatives : Replacing a carbon atom with sulfur (thia) in the spiro system (e.g., compounds 14–17 in ) alters electronic properties and stability. These derivatives show anticancer activity, with molecular weights ranging from 638.74 to 724.83 g/mol .
  • Its molecular formula is C₉H₁₈N₂O, differing from the target compound by an oxygen atom .
Functional Group Variations
  • TNO155: This SHP2 inhibitor contains a 3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine core. The oxa group and stereochemistry (3S,4S) confer selectivity for allosteric phosphatase inhibition, highlighting the impact of oxygen and methyl positioning .
  • 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane : Used as a pesticide, this compound demonstrates how chloroacetyl groups can redirect biological activity away from CNS targets .

Receptor Binding and Pharmacological Profiles

  • MOR Selectivity in Opioid Analogues: U-77891: A derivative of 1-methyl-1-azaspiro[4.5]decan-4-amine, U-77891 lacks a methylene spacer and incorporates 3,4-dibromo substituents on the benzamide moiety. This structure enhances MOR selectivity and metabolic stability compared to U-50488 (which has a methylene spacer and chlorines) . BDPC (Bromadol): A 4-aminocyclohexanol derivative with trans-configuration shows ~500× morphine’s analgesic potency. Its structural similarity to fentanyl underscores the role of rigid, planar motifs in opioid efficacy .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Reference ID
This compound C₁₀H₁₈N₂ 1-methyl, 4-amine MOR agonist scaffold
U-77891 C₂₃H₂₈Br₂N₂OS 3,4-dibromobenzamide, no methylene Selective MOR agonist
TNO155 C₁₉H₂₄ClN₅O₂S 2-oxa, 3S/4S-methyl Allosteric SHP2 inhibitor
1-Thia-4-azaspiro[4.5]decane (Cpd 14) C₃₀H₃₅FN₄O₉S₃ 1-thia, acetylated sugar Anticancer
BDPC (Bromadol) C₂₁H₂₅BrN₂O 4-aminocyclohexanol, trans-config Potent analgesic (500× morphine)

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